1-溴-3-(环丙基磺酰基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

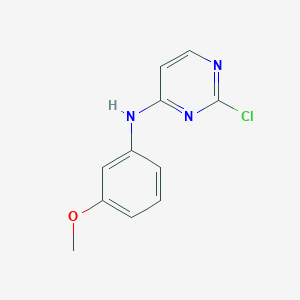

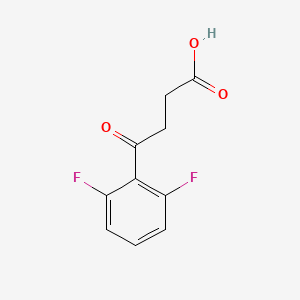

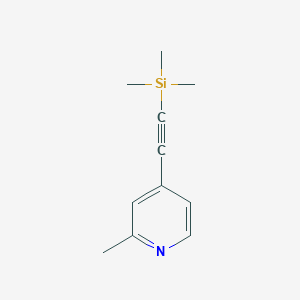

1-Bromo-3-(cyclopropylsulfonyl)benzene is a compound that can be inferred to have a bromine atom attached to the benzene ring, as well as a cyclopropylsulfonyl group. While the specific compound is not directly studied in the provided papers, related brominated benzene derivatives and their reactivity are discussed, which can provide insights into the properties and potential reactivity of 1-Bromo-3-(cyclopropylsulfonyl)benzene.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves palladium-catalyzed reactions, as seen in the synthesis of 1-bromo-2-(cyclopropylidenemethyl)benzene, which is used in domino reactions to generate complex polycyclic structures . Similarly, bromophenyl sulfones can undergo radical cyclization to form benz-fused rings, indicating that brominated benzene compounds can be versatile intermediates in the synthesis of cyclic structures . These methods could potentially be adapted for the synthesis of 1-Bromo-3-(cyclopropylsulfonyl)benzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be elucidated using techniques such as X-ray diffraction (XRD) . The crystal structure analysis provides accurate geometrical parameters, which are essential for understanding the reactivity and physical properties of these compounds. Density functional theory (DFT) calculations can complement experimental data by predicting the optimized structure and spectroscopic properties .

Chemical Reactions Analysis

Brominated benzene sulfones are shown to participate in various chemical reactions, including radical cyclization and annulation, to form heterocyclic compounds . The presence of a bromine atom on the benzene ring makes these compounds suitable for further functionalization through nucleophilic substitution reactions . The reactivity of such compounds can be influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be characterized using NMR, IR spectroscopy, and elemental analysis . These techniques provide information on the purity, molecular structure, and functional groups present in the compound. The presence of a sulfonyl group can introduce additional properties, such as increased solubility in polar solvents and the potential for hydrogen bonding .

科学研究应用

有机金属化合物合成

类似于 1-溴-3-(环丙基磺酰基)苯的化合物,例如 1,3,5-三溴苯的乙炔基二茂铁衍生物,已被合成和表征,展示了它们在创造具有有趣电化学性质的有机金属化合物方面的潜力。这些合成的化合物表现出化学可逆氧化,表明它们在电子和催化应用中的潜力 (Fink 等人,1997).

多偶联试剂

类似于 1-溴-3-(环丙基磺酰基)苯的溴磺酰基化合物已证明作为多偶联试剂具有多功能性。例如,3-溴-2-叔丁基磺酰基-1-丙烯已显示出与各种亲核试剂和亲电试剂反应的能力,从而合成高度官能化的砜。这展示了此类化合物在合成有机化学中创造具有高非对映选择性的复杂分子的潜力 (Auvray 等人,1988).

茚并[1,2-c]色烯的合成

带有溴和环丙基的化合物已用于与 2-炔基苯酚的钯催化反应中,以合成茚并[1,2-c]色烯。这些反应证明了此类化合物进行复杂转化的能力,从而产生具有显着分子复杂性和多样性的分子,这可能有利于材料科学和药物研究 (Pan 等人,2014).

吲哚的固态合成

在绿色化学领域,类似的溴磺酰基化合物已被用作 3-取代吲哚固态合成的有效催化剂。这种方法提供了高产率、反应时间短和纯化干净等优点,表明 1-溴-3-(环丙基磺酰基)苯在环保合成工艺中的潜力 (Ghorbani-Vaghei 等人,2014).

有机合成和表征

类似的溴代苯化合物的合成和表征已经过研究,表明它们作为平面一维石墨烯纳米带自下而上合成的前体的作用。此类研究突出了 1-溴-3-(环丙基磺酰基)苯在合成具有受控边缘形态和窄宽度的先进材料中的潜在应用 (Patil 等人,2012).

安全和危害

This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures .

Relevant Papers The search results did not provide specific peer-reviewed papers related to 1-Bromo-3-(cyclopropylsulfonyl)benzene . For a more comprehensive analysis, a more detailed literature search may be necessary.

作用机制

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , which suggests that its targets could be various organoboron reagents used in this process .

Mode of Action

In the context of the SM cross-coupling reaction, 1-Bromo-3-(cyclopropylsulfonyl)benzene likely acts as an electrophile . The bromine atom in the compound can form a new bond with a palladium catalyst, donating electrons and becoming oxidized in the process . This is known as oxidative addition .

Biochemical Pathways

In the sm cross-coupling reaction, it participates in the transmetalation step, where an organoboron reagent is transferred from boron to palladium .

Pharmacokinetics

It is known to be a solid at room temperature , which could influence its absorption and distribution.

Result of Action

In the context of the SM cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3-(cyclopropylsulfonyl)benzene. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups and the reaction conditions could potentially influence the action of 1-Bromo-3-(cyclopropylsulfonyl)benzene.

属性

IUPAC Name |

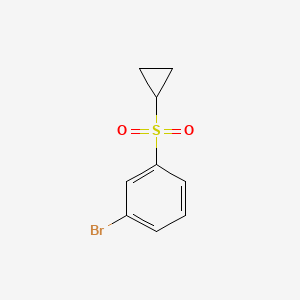

1-bromo-3-cyclopropylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c10-7-2-1-3-9(6-7)13(11,12)8-4-5-8/h1-3,6,8H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHGXRQPQNGBME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(cyclopropylsulfonyl)benzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)

![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)